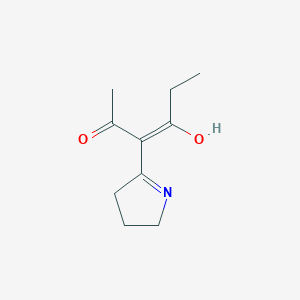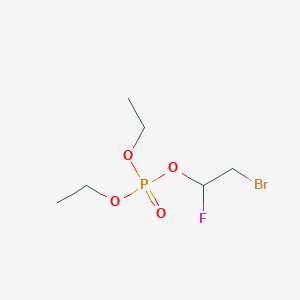
2-Bromo-1-fluoroethyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-fluoroethyl diethyl phosphate is an organophosphorus compound with the molecular formula C6H13BrF2O3P It is a derivative of phosphonic acid and is characterized by the presence of bromine, fluorine, and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoroethyl diethyl phosphate typically involves the reaction of diethyl phosphite with 2-bromo-1-fluoroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the phosphate group. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-fluoroethyl diethyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiolates or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phosphonate esters.
Hydrolysis: The primary products are phosphonic acid derivatives and the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-fluoroethyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.
Industry: It is used in the development of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-fluoroethyl diethyl phosphate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The phosphate group can act as a leaving group, facilitating nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances the compound’s reactivity and specificity in biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (chlorofluoromethyl)phosphonate
- Diethyl (difluoromethyl)phosphonate
Uniqueness
2-Bromo-1-fluoroethyl diethyl phosphate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
62576-31-2 |
|---|---|
Molekularformel |
C6H13BrFO4P |
Molekulargewicht |
279.04 g/mol |
IUPAC-Name |
(2-bromo-1-fluoroethyl) diethyl phosphate |
InChI |
InChI=1S/C6H13BrFO4P/c1-3-10-13(9,11-4-2)12-6(8)5-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RSUFTMANYCQBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



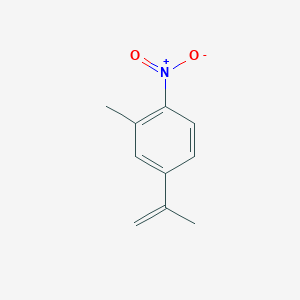
![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)
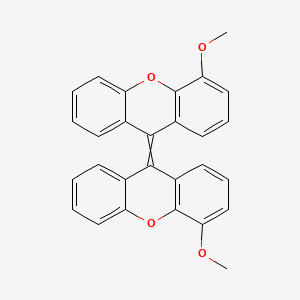

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)

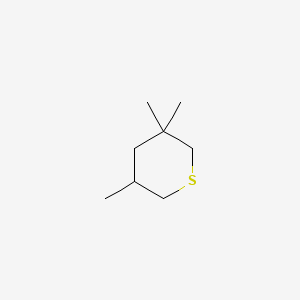
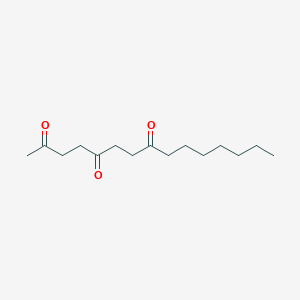

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
